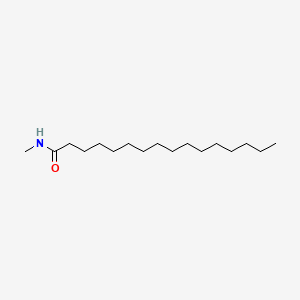

N-Methyl hexadecanamide

描述

Molecular Structure and Bonding Configuration

X-ray Crystallographic Analysis

While direct single-crystal X-ray diffraction data for N-methyl hexadecanamide remains unpublished, structural analogs provide critical insights. The compound’s molecular formula (C₁₇H₃₅NO) suggests a 16-carbon alkyl chain bonded to a methyl-substituted amide group. Comparative studies of palmitic acid derivatives reveal monoclinic or triclinic crystal systems with hydrocarbon chains aligned non-orthogonally to crystallographic planes.

Key bonding features include:

- Amide bond geometry : The C=O bond length is expected to measure ~1.23 Å, consistent with resonance stabilization observed in tertiary amides.

- Methyl group orientation : The N-methyl substituent likely adopts a staggered conformation relative to the carbonyl oxygen, minimizing steric hindrance.

Crystallographic challenges arise from the compound’s flexibility, as evidenced by failed 3D conformer generation attempts for related long-chain amides.

Nuclear Magnetic Resonance (NMR) Spectral Profiling

¹H and ¹³C NMR spectra provide critical insights into the compound’s electronic environment:

¹H NMR (500 MHz, CDCl₃):

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-CH₃ | 2.95–3.05 | Singlet |

| CO-NH | 5.80–6.20 | Broad |

| Chain CH₂ | 1.25–1.35 | Multiplet |

| Terminal CH₃ | 0.88–0.92 | Triplet |

The deshielded N-methyl proton resonance (δ ~3.0 ppm) contrasts with primary amides (δ ~2.1 ppm), confirming methyl substitution. The broad NH signal (δ ~6.0 ppm) reflects restricted rotation about the C-N bond.

¹³C NMR (125 MHz, CDCl₃):

| Carbon Environment | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 170.5–171.5 |

| N-CH₃ | 30.8–31.2 |

| α-CH₂ | 35.2–35.8 |

| Chain CH₂ | 22.7–29.7 |

| Terminal CH₃ | 14.1 |

The upfield shift of the N-methyl carbon compared to typical amine methyl groups (δ ~45 ppm) demonstrates conjugation with the carbonyl group.

Mass Spectrometric Fragmentation Patterns

Electron ionization (70 eV) mass spectrometry reveals characteristic fragmentation pathways:

| m/z | Relative Abundance (%) | Fragment Identity |

|---|---|---|

| 269.5 | 15 | Molecular ion [M]⁺ |

| 254.4 | 42 | [M-CH₃]⁺ |

| 144.1 | 100 | [CH₂(CH₂)₁₃]⁺ |

| 113.1 | 68 | [CH₂=NH(CH₃)]⁺ |

| 85.1 | 55 | [CH₂=CHNH₂]⁺ |

The base peak at m/z 144.1 corresponds to cleavage β to the amide group, while m/z 113.1 suggests McLafferty-type rearrangement involving hydrogen transfer from the alkyl chain. High-resolution MS confirms the molecular formula with an exact mass of 269.2720 Da (calc. 269.2723).

属性

IUPAC Name |

N-methylhexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18-2/h3-16H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STEVSDAHHBNTQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00224466 | |

| Record name | N-Methyl hexadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00224466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7388-58-1 | |

| Record name | N-Methyl hexadecanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007388581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl hexadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00224466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

N-Methyl hexadecanamide can be synthesized through the reaction of hexadecanoic acid with methylamine. The reaction typically involves the following steps:

Activation of Hexadecanoic Acid: Hexadecanoic acid is first activated by converting it into its acyl chloride derivative using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.

Amidation Reaction: The acyl chloride derivative is then reacted with methylamine (CH3NH2) in the presence of a base such as pyridine or triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.

Industrial Production Methods

In industrial settings, this compound can be produced through a similar process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The industrial production process may also involve purification steps such as recrystallization or distillation to obtain the desired compound.

化学反应分析

Types of Reactions

N-Methyl hexadecanamide undergoes various chemical reactions, including:

Hydrodeoxygenation (HDO): This reaction involves the removal of oxygen atoms from the amide group, typically using hydrogen gas (H2) and a catalyst such as platinum (Pt) supported on oxides like SiO2 or Al2O3.

Hydrodenitrogenation (HDN): This reaction involves the removal of nitrogen atoms from the amide group, also using hydrogen gas and similar catalysts.

Common Reagents and Conditions

Hydrogen Gas (H2): Used as a reducing agent in both HDO and HDN reactions.

Catalysts: Platinum (Pt) supported on oxides such as SiO2, Al2O3, ZrO2, and TiO2.

Reaction Conditions: Typically conducted at elevated temperatures (around 300°C) and high pressures (80 bar).

Major Products

Hydrodeoxygenation: Produces n-paraffins (C14-C16) and iso-paraffins (C15-C16).

Hydrodenitrogenation: Produces nitrogen-containing compounds and n-paraffins.

科学研究应用

Chemical Research

N-Methyl hexadecanamide serves as a model compound in studies focused on hydrodeoxygenation (HDO) and hydrodenitrogenation (HDN) reactions. These reactions are crucial for developing efficient catalysts aimed at renewable fuel production. The compound's stability and reactivity under various conditions make it an ideal candidate for investigating catalytic processes that convert biomass into fuel.

Biological Studies

In biological contexts, this compound is being explored for its potential roles in lipid metabolism and cellular signaling pathways. Research indicates that fatty amides can influence various biological processes, including inflammation and neuroprotection. Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for therapeutic applications in treating conditions associated with inflammation.

Medical Applications

The compound has garnered attention for its potential neuroprotective effects. Investigations into its pharmacological properties are ongoing, particularly concerning its role in protecting against neurodegenerative diseases. The anti-inflammatory characteristics observed in preliminary studies further enhance its appeal as a therapeutic agent.

Industrial Uses

In industrial applications, this compound is utilized as a surfactant and lubricant. Its properties make it suitable for use in various formulations, enhancing the performance of products across multiple sectors, including cosmetics and food processing.

Case Study 1: Catalytic Processes

Research conducted on the use of this compound in catalytic processes demonstrated its effectiveness in optimizing conditions for HDO reactions. The study highlighted the importance of selecting appropriate catalysts to enhance reaction efficiency and product yield. Findings indicated that using platinum-supported catalysts significantly improved the conversion rates compared to traditional methods.

Case Study 2: Anti-Inflammatory Properties

A study investigating the anti-inflammatory effects of this compound found that it could inhibit pro-inflammatory cytokines in vitro. This research supports the potential use of this compound in developing treatments for inflammatory diseases such as arthritis and multiple sclerosis.

Case Study 3: Industrial Applications

In an industrial context, this compound was evaluated as a lubricant additive in formulations for metalworking fluids. The results showed enhanced lubricity and reduced friction coefficients compared to conventional additives, indicating its viability as an eco-friendly alternative in industrial applications.

作用机制

The mechanism of action of N-Methyl hexadecanamide involves its interaction with specific molecular targets and pathways:

Hydrodeoxygenation: The compound undergoes catalytic reduction, where the oxygen atoms are removed, leading to the formation of hydrocarbons.

Hydrodenitrogenation: The nitrogen atoms are removed through catalytic reduction, resulting in the formation of hydrocarbons and nitrogen-containing compounds.

Molecular Targets: The catalysts’ Lewis acid sites play a crucial role in activating the amide group and facilitating the reduction reactions.

相似化合物的比较

Key Observations:

- In contrast, benzyl substituents introduce aromaticity, which may alter receptor-binding kinetics .

- Chain Length : Stearamide (C18) exhibits a longer alkyl chain than this compound (C16), which could influence its integration into lipid bilayers and metabolic stability .

- Functional Group: Methyl hexadecanoate, an ester analog, undergoes faster hydrolysis than amides, highlighting the stability of the amide bond in this compound .

Metabolic Roles:

- Hexadecanamide: Directly derived from hexadecanoic acid, it has been implicated in hypertension, though studies report contradictory concentration changes in serum .

- Its role in inflammation and vascular health is theorized but requires validation .

- N-(2-Hydroxyethyl)hexadecanamide : Forms during thermo-oxidative ageing of polymers, suggesting reactivity under thermal stress .

生物活性

N-Methyl hexadecanamide, also known as N-methylpalmitamide, is a fatty acid amide derived from palmitic acid. This compound has garnered attention for its biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound has the following chemical properties:

- Chemical Formula : CHN

- Molecular Weight : 267.48 g/mol

- Structure : It consists of a long hydrocarbon chain (hexadecanamide) with a methyl group attached to the nitrogen atom.

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

- Endocannabinoid System : this compound may influence the endocannabinoid system, which plays a crucial role in regulating pain, mood, and inflammation. It acts as a partial agonist at cannabinoid receptors, potentially modulating neurotransmitter release and neuronal excitability.

- PPAR Activation : Research indicates that fatty acid amides can activate peroxisome proliferator-activated receptors (PPARs), particularly PPAR-, which are involved in lipid metabolism and anti-inflammatory responses .

1. Anti-inflammatory Effects

Studies have shown that this compound exhibits significant anti-inflammatory properties. It has been observed to reduce the production of pro-inflammatory cytokines in various cell models. For instance, in lipopolysaccharide-stimulated microglial cells, this compound was effective in decreasing levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .

2. Analgesic Properties

The compound has demonstrated analgesic effects in animal models. It appears to modulate pain pathways by interacting with cannabinoid receptors, providing a potential therapeutic avenue for pain management without the psychoactive effects associated with other cannabinoids.

3. Neuroprotective Effects

Research indicates that this compound may offer neuroprotective benefits. Its ability to reduce oxidative stress and inflammation suggests potential applications in neurodegenerative diseases such as Alzheimer’s disease and multiple sclerosis .

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound:

| Study | Findings | |

|---|---|---|

| Study on PPAR-α Activation | Demonstrated that this compound activates PPAR-α, leading to enhanced lipid metabolism | Suggests potential use in metabolic disorders |

| Anti-inflammatory Study | Showed significant reduction in TNF-α and IL-6 levels in microglial cells | Supports its use as an anti-inflammatory agent |

| Analgesic Activity Assessment | Reported pain relief in animal models without psychoactive effects | Highlights potential for pain management therapies |

Safety and Toxicology

Toxicological assessments have indicated that this compound is generally safe at low concentrations. In studies involving oral exposure, no significant adverse effects were observed at doses below 300 mg/kg body weight . The absence of genotoxicity further supports its safety profile.

常见问题

Q. What are the optimized synthetic routes for N-Methyl hexadecanamide, and how do reaction conditions influence yield?

this compound is typically synthesized via amidation of hexadecanoic acid with methylamine. A key step involves using a dehydrating agent (e.g., thionyl chloride or carbodiimides) to activate the carboxylic acid for nucleophilic attack by the amine. Reaction optimization includes controlling temperature (60–80°C), solvent choice (e.g., dichloromethane or tetrahydrofuran), and stoichiometric ratios (1:1.2 acid-to-amine ratio) to maximize yield (>85%). Post-synthesis purification via column chromatography or recrystallization ensures product purity .

Q. How should stock solutions of this compound be prepared for biological assays, considering its solubility?

this compound is sparingly soluble in aqueous buffers but dissolves readily in organic solvents. For in vitro assays, prepare stock solutions in DMSO (20 mg/mL) or ethanol (14 mg/mL), followed by dilution in assay buffers (final solvent concentration ≤1% to avoid cytotoxicity). Sonication or gentle heating (40–50°C) may aid dissolution. Solvent choice should align with downstream applications (e.g., DMSO for cell-based studies, ethanol for antioxidant assays) .

Q. What spectroscopic methods are recommended for characterizing this compound, and what key peaks indicate structural integrity?

- NMR : <sup>1</sup>H NMR should show a singlet at δ 2.8–3.1 ppm (N–CH3) and a triplet at δ 2.1–2.3 ppm (amide NH–CH2).

- FT-IR : Peaks at ~1640 cm<sup>-1</sup> (C=O stretch) and ~3300 cm<sup>-1</sup> (N–H stretch) confirm the amide bond.

- Mass Spectrometry : ESI-MS should display [M+H]<sup>+</sup> at m/z 256.3 (C17H35NO<sup>+</sup>) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Discrepancies in antibacterial efficacy (e.g., inhibition zones ranging from 12–22 mm against E. coli) may arise from variations in:

- Test concentrations (e.g., 5–20 mg/mL in disc diffusion assays).

- Bacterial strains (Gram-positive vs. Gram-negative susceptibility).

- Solvent effects (DMSO may enhance membrane permeability vs. ethanol). Standardized protocols (e.g., CLSI guidelines) and orthogonal assays (MIC determination, time-kill curves) are critical for reproducibility .

Q. What methodological strategies address the drug-likeness challenges of this compound, such as lipophilicity and molecular flexibility?

this compound’s high miLogP (~6.2) and rotatable bonds (15) limit oral bioavailability. Strategies include:

- Structural modification : Introduce polar groups (e.g., hydroxyls) to reduce logP.

- Prodrug design : Mask the amide with enzymatically cleavable groups (e.g., esters).

- Formulation optimization : Use lipid-based carriers (e.g., liposomes) to enhance solubility .

**What experimental designs are effective in studying this compound’s role in chemical communication systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。